molecular formula C9H14Cl2N2O2 B1586582 (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride CAS No. 270063-59-7

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride

Cat. No.: B1586582
CAS No.: 270063-59-7
M. Wt: 253.12 g/mol
InChI Key: JOYZJLGIWVGPRK-JZGIKJSDSA-N
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Description

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a chiral amino acid derivative that features a pyridine ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the desired (S)-enantiomer.

    Final Conversion: The final step involves the conversion of the intermediate compound to the dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives and N-oxides.

    Reduction Products: Reduced pyridine derivatives and alcohols.

    Substitution Products: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites, thereby influencing the activity of the target proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride: This compound has a similar structure but with a shorter carbon chain.

    Pyrrolopyrazine Derivatives: These compounds share the pyridine ring but have different heterocyclic structures.

Uniqueness: (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a pyridine ring. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

(3S)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZJLGIWVGPRK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C[C@@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375852
Record name (3S)-3-Amino-4-(pyridin-3-yl)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270063-59-7
Record name (3S)-3-Amino-4-(pyridin-3-yl)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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